molecular formula C23H26O2P+ B14703876 Benzyl-(2,2-dimethoxyethyl)-diphenylphosphanium CAS No. 24744-64-7

Benzyl-(2,2-dimethoxyethyl)-diphenylphosphanium

Cat. No.: B14703876
CAS No.: 24744-64-7
M. Wt: 365.4 g/mol
InChI Key: KULMAZPEWKXFJD-UHFFFAOYSA-N
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Description

Benzyl-(2,2-dimethoxyethyl)-diphenylphosphanium is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis, particularly as intermediates in the preparation of various organic molecules. The unique structure of this compound makes it a valuable reagent in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(2,2-dimethoxyethyl)-diphenylphosphanium typically involves the reaction of benzyl chloride with diphenylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The resulting product is then treated with 2,2-dimethoxyethanol to yield the final compound. The reaction conditions usually involve moderate temperatures and the use of solvents such as toluene or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Benzyl-(2,2-dimethoxyethyl)-diphenylphosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various benzyl derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

Benzyl-(2,2-dimethoxyethyl)-diphenylphosphanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl-(2,2-dimethoxyethyl)-diphenylphosphanium involves its ability to act as a nucleophile, participating in various substitution and addition reactions. The compound’s molecular targets include electrophilic centers in organic molecules, where it can form stable phosphonium salts. The pathways involved in its reactions are typically governed by the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-(2,2-dimethoxyethyl)-diphenylphosphanium is unique due to the presence of both the benzyl and diphenylphosphine groups, which confer distinct reactivity and stability. This makes it a versatile reagent in organic synthesis, with applications that are not easily replicated by other compounds .

Properties

CAS No.

24744-64-7

Molecular Formula

C23H26O2P+

Molecular Weight

365.4 g/mol

IUPAC Name

benzyl-(2,2-dimethoxyethyl)-diphenylphosphanium

InChI

InChI=1S/C23H26O2P/c1-24-23(25-2)19-26(21-14-8-4-9-15-21,22-16-10-5-11-17-22)18-20-12-6-3-7-13-20/h3-17,23H,18-19H2,1-2H3/q+1

InChI Key

KULMAZPEWKXFJD-UHFFFAOYSA-N

Canonical SMILES

COC(C[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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